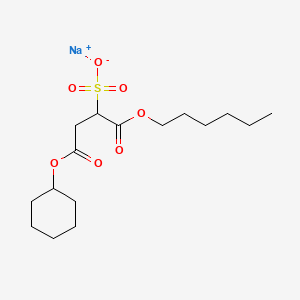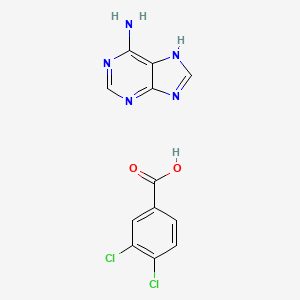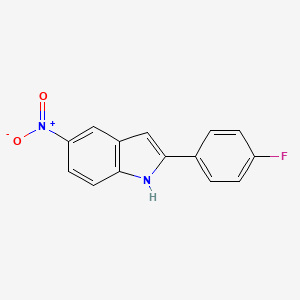![molecular formula C13H26O2 B14475266 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- CAS No. 70702-57-7](/img/structure/B14475266.png)
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- is an organic compound with the molecular formula C12H24O2 It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- typically involves the reaction of tetrahydropyran with 1-methylheptyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen atom in the pyran ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- involves its interaction with various molecular targets. The oxygen atom in the pyran ring can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but without the 1-methylheptyl group.
2H-Pyran, tetrahydro-2-(1-methylethoxy)-: Another analog with a different alkyl group attached to the oxygen atom.
Uniqueness
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- is unique due to the presence of the 1-methylheptyl group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its potential biological activity compared to simpler analogs .
Propiedades
Número CAS |
70702-57-7 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
2-octan-2-yloxyoxane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-9-12(2)15-13-10-7-8-11-14-13/h12-13H,3-11H2,1-2H3 |
Clave InChI |
IIQPJXIOEUGXLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
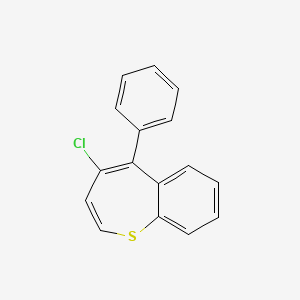
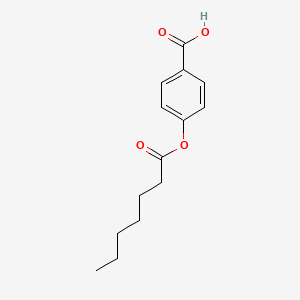


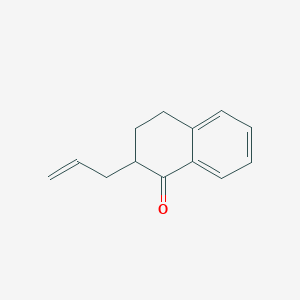
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
